molecular formula C14H9BrClN3O2 B2909681 (5-bromo-1H-1,3-benzodiazol-2-yl)methyl 6-chloropyridine-3-carboxylate CAS No. 1797725-41-7

(5-bromo-1H-1,3-benzodiazol-2-yl)methyl 6-chloropyridine-3-carboxylate

Cat. No. B2909681
CAS RN: 1797725-41-7
M. Wt: 366.6
InChI Key: CSZMVYQZCCSBOV-UHFFFAOYSA-N
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Description

It combines a benzodiazole ring (containing a bromine atom) with a pyridine ring (bearing a chlorine-substituted carboxylate group). The compound’s molecular weight is approximately 241.09 g/mol .


Chemical Reactions Analysis

(5-bromo-1H-1,3-benzodiazol-2-yl)methyl 6-chloropyridine-3-carboxylate may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and ester hydrolysis. Researchers have explored its reactivity in the context of drug discovery and organic synthesis .


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 158-160°C .

Safety and Hazards

  • Hazard Statements : The compound is associated with hazards such as skin and eye irritation (H315, H319), and it may be harmful if ingested (H302) or inhaled (H335) .
  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

For more detailed information, refer to the relevant scientific papers and technical documents . 🧪🔬

properties

IUPAC Name

(6-bromo-1H-benzimidazol-2-yl)methyl 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClN3O2/c15-9-2-3-10-11(5-9)19-13(18-10)7-21-14(20)8-1-4-12(16)17-6-8/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZMVYQZCCSBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)COC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-bromo-1H-1,3-benzodiazol-2-yl)methyl 6-chloropyridine-3-carboxylate

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